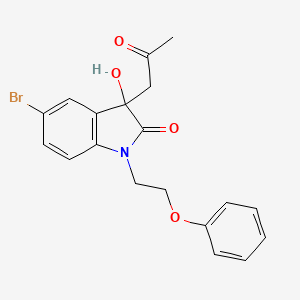
5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one, also known as BPHOPI, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one is thought to involve the inhibition of Topoisomerase I activity. Topoisomerase I is an enzyme that is involved in DNA replication and repair. It works by cutting the DNA strands to allow for the unwinding of the helix during replication or repair. 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one is believed to bind to the enzyme and prevent it from re-ligating the DNA strands, leading to the formation of DNA breaks and ultimately cell death.
Biochemical and Physiological Effects:
5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one has also been found to inhibit the activity of Topoisomerase I, which is involved in DNA replication and repair. This inhibition leads to the formation of DNA breaks and ultimately cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one is that it has been found to have anti-proliferative effects on cancer cells, specifically breast cancer cells. This makes it a potentially useful compound for cancer research. However, one limitation of 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one is that it has not been extensively studied in vivo, meaning that its effects on whole organisms are not well understood.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one. One area of interest is in the development of 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one analogues that may have improved anti-cancer properties. Another area of interest is in the study of 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one in vivo, to better understand its effects on whole organisms. Additionally, research could be conducted to investigate the potential use of 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one in combination with other anti-cancer drugs, to determine whether it could enhance their effectiveness.
Synthesemethoden
The synthesis of 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one involves the reaction of 5-bromoindole-3-acetic acid with 2-phenoxyethanol in the presence of thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-oxopropyl-3-hydroxyindolin-2-one in the presence of a base such as triethylamine to yield 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one in good yield.
Wissenschaftliche Forschungsanwendungen
5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one has been found to have potential applications in the field of cancer research. Studies have shown that 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one has anti-proliferative effects on cancer cells, specifically breast cancer cells. It has been suggested that 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one acts by inhibiting the activity of the enzyme Topoisomerase I, which is involved in DNA replication and repair. 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Eigenschaften
IUPAC Name |
5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO4/c1-13(22)12-19(24)16-11-14(20)7-8-17(16)21(18(19)23)9-10-25-15-5-3-2-4-6-15/h2-8,11,24H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYQMAGIWWNBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=C(C=CC(=C2)Br)N(C1=O)CCOC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-dichloro-N-[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-ethylpyridine-2-carboxamide](/img/structure/B2870415.png)

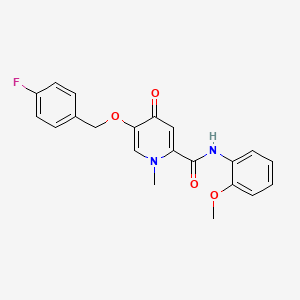

![(E)-2-amino-N-butyl-1-((2,3-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2870420.png)
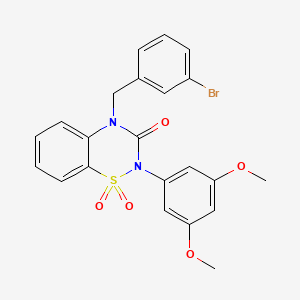

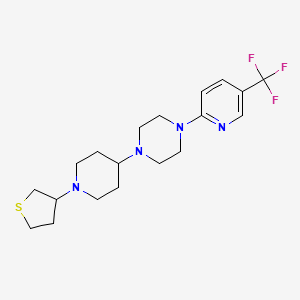
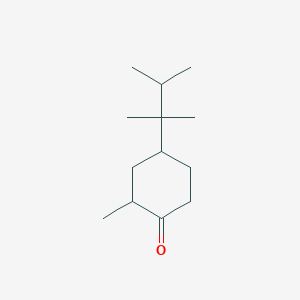

![7-Amino-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2870432.png)
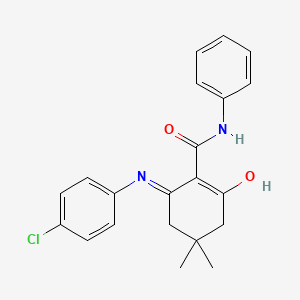

![1-[4-(2,4-Difluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2870437.png)